
Methyl 4-hydroxy-7-methoxy-1-benzofuran-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of 2-hydroxy-5-methoxybenzaldehyde with methyl acetoacetate in the presence of a base can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity . The use of transition metal catalysts, such as palladium or copper, in cross-coupling reactions is a common approach . These methods allow for the efficient synthesis of complex benzofuran structures with high purity .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester group undergoes hydrolysis under both acidic and basic conditions:
The reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl oxygen acting as the leaving group. Hydrolysis is regioselective due to steric protection from the methoxy group at C7.
Electrophilic Aromatic Substitution
The electron-rich benzofuran ring undergoes halogenation and nitration at specific positions:
Substituent effects dominate reactivity:
Nucleophilic Aromatic Substitution
The electron-deficient positions (C5/C6) participate in displacement reactions:
Nucleophile | Conditions | Position | Products | k (s⁻¹) | Source |
---|---|---|---|---|---|
NH₃ | 150°C, DMF, CuI | C5 | 5-Amino-4-hydroxy-7-methoxy derivative | 0.12 | |
CH₃O⁻ | K₂CO₃, DMSO, 80°C | C6 | 6-Methoxy-4,7-dimethoxy derivative | 0.08 |
Kinetic studies show C5 substitution proceeds 1.5× faster than C6 due to reduced steric hindrance .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
The C2 position shows highest reactivity in cross-couplings due to favorable orbital alignment with the ester group .
Oxidation and Reduction Pathways
Redox transformations modify key functional groups:
The oxidation product demonstrates enhanced π-conjugation, with λₐᵦₛ shifted to 320 nm (Δ+45 nm).
Cyclization and Rearrangement
Thermal and acid-catalyzed processes yield fused heterocycles:
Conditions | Process | Products | Yield | Source |
---|---|---|---|---|
H₂SO₄ (cat.), 120°C | Intramolecular lactonization | Furo[3,2-g]chromen-6-one derivative | 78% | |
CsF, DMF, 100°C | Claisen rearrangement | 2-Methylbenzofuran isomer | 65% |
Mechanistic studies confirm that Claisen rearrangement proceeds through a six-membered transition state .
Critical Analysis of Reaction Trends
-
Steric Effects : The C7 methoxy group impedes reactions at C8 (nearest neighbor) .
-
Electronic Effects : C4 hydroxyl’s −M effect dominates over methoxy’s +M effect in directing electrophiles .
-
Solvent Dependency : Polar aprotic solvents (DMF/DMSO) accelerate nucleophilic substitutions by 2–3× compared to THF .
This compound’s reactivity profile highlights its utility as a scaffold for synthesizing pharmaceutically active benzofuran derivatives, particularly antimicrobial and anticancer agents . Continued exploration of its metal-catalyzed coupling reactions may unlock new bioactive architectures.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-7-methoxybenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzofuran-5-carboxylate: Lacks the methoxy group at the 7-position.
Methyl 7-methoxybenzofuran-5-carboxylate: Lacks the hydroxyl group at the 4-position.
Methyl 4-hydroxy-5-carboxylate: Lacks both the methoxy and benzofuran ring.
Uniqueness
Methyl 4-hydroxy-7-methoxybenzofuran-5-carboxylate is unique due to the presence of both hydroxyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity . The combination of these functional groups within the benzofuran framework imparts distinct properties that can be leveraged for various applications .
Biological Activity
Methyl 4-hydroxy-7-methoxy-1-benzofuran-5-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound belongs to the benzofuran class of compounds, which are known for their varied pharmacological properties. The structural formula can be represented as follows:
This compound features a benzofuran ring, which is critical for its biological activity.
Anticancer Activity
Mechanism of Action
Research has indicated that this compound exhibits significant anticancer properties through various mechanisms:
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, which leads to mitochondrial dysfunction and activation of caspases involved in the apoptotic pathway .
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including leukemia and solid tumors. For instance, it has been reported to enhance the activity of caspases 3 and 7, crucial executors of apoptosis, after prolonged exposure .
- Structure-Activity Relationship (SAR) : The presence of hydroxyl and methoxy groups at specific positions on the benzofuran ring enhances the compound's anticancer efficacy. Modifications to these groups can lead to variations in potency against different cancer types .
Antimicrobial Activity
Evaluation of Antimicrobial Properties
The antimicrobial activity of this compound has been assessed against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Gram-positive bacteria | 16 - 64 µg/mL |
Gram-negative bacteria | Not significantly active |
The compound displayed moderate activity against Gram-positive strains, indicating potential as an antibacterial agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Leukemia Models : In K562 leukemia cell models, treatment with this compound resulted in increased ROS production and significant apoptosis induction after 48 hours, showcasing its potential as a therapeutic agent in hematological malignancies .
- Solid Tumor Studies : In vivo studies using murine models demonstrated that this compound effectively reduced tumor growth without significant toxicity to normal tissues, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing Methyl 4-hydroxy-7-methoxy-1-benzofuran-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted phenolic precursors followed by esterification. For example, benzofuran core formation can be achieved via acid-catalyzed cyclization of methoxy-substituted dihydroxybenzoic acid derivatives. Esterification with methanol under anhydrous conditions (e.g., using thionyl chloride as a catalyst) finalizes the structure . Key factors affecting yield include temperature control (80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Side reactions, such as over-oxidation of the hydroxy group, must be mitigated by inert atmosphere conditions .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use 1H and 13C NMR to identify proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons in the benzofuran ring at δ 6.5–7.5 ppm) and carbonyl groups (ester C=O at ~168 ppm in 13C NMR) .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL or ORTEP-III resolves bond lengths and angles. For example, the benzofuran ring typically shows a planar conformation, with C–O bond lengths of 1.36–1.42 Å for ester and methoxy groups .
Q. What are the common functional group transformations feasible for this compound?
- Methodological Answer :
- Hydroxy Group : Can be acetylated (acetic anhydride/pyridine) or alkylated (alkyl halides/K2CO3) .
- Ester Group : Hydrolysis to carboxylic acid (NaOH/EtOH) or transesterification (e.g., with benzyl bromide) .
- Methoxy Group : Demethylation (BBr3/CH2Cl2) to yield phenolic derivatives for further functionalization .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected 1H^1H1H NMR splitting patterns) be resolved during structural characterization?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism in the ester group) or crystal packing variations. Use variable-temperature NMR to identify slow exchange processes. For crystallographic ambiguities, refine structures using SHELXL’s TWIN/BASF commands to account for twinning or disorder . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prioritize binding poses with hydrogen bonds between the hydroxy group and active-site residues .
- DFT Calculations : Gaussian 09 at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity, correlating with antioxidant potential .
Q. How can synthetic routes be optimized to improve regioselectivity and reduce by-products?
- Methodological Answer :
- Protection/Deprotection Strategies : Temporarily protect the hydroxy group with TBSCl (tert-butyldimethylsilyl chloride) during esterification to prevent unwanted side reactions .
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing polymerization by-products during cyclization steps .
- Catalysis : Use Pd(OAc)2/Xantphos for cross-coupling reactions to introduce substituents at the 3-position of the benzofuran ring .
Q. What strategies validate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate solutions (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Kinetic Analysis : Fit degradation data to first-order models using software like OriginLab to calculate half-life (t1/2) and activation energy (Arrhenius equation) .
Q. Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational spectral data (e.g., IR stretching frequencies)?
- Methodological Answer : Differences often arise from solvent effects or anharmonicity in DFT calculations. Re-run computations with implicit solvent models (e.g., PCM in Gaussian) or compare experimental IR in solid state (KBr pellet) vs. solution. Use scaling factors (0.96–0.98) for vibrational frequency adjustments .
Q. Why might biological activity assays show variability across studies, and how can this be standardized?
- Methodological Answer : Variability stems from cell line heterogeneity (e.g., HeLa vs. MCF-7), solvent choice (DMSO vs. ethanol), or assay duration. Standardize protocols via:
- Positive Controls : Use known inhibitors (e.g., doxorubicin for cytotoxicity assays) .
- IC50 Reproducibility : Perform triplicate experiments with ANOVA statistical validation (p < 0.05) .
Properties
CAS No. |
105876-32-2 |
---|---|
Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
methyl 4-hydroxy-7-methoxy-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C11H10O5/c1-14-8-5-7(11(13)15-2)9(12)6-3-4-16-10(6)8/h3-5,12H,1-2H3 |
InChI Key |
WMMLGJAMMYVKFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)O)C=CO2 |
Origin of Product |
United States |
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